Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate
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Overview
Description
Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring, a carbamate group, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Carbamate Group: The dimethylcarbamoyl group is introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylate group with isopropanol, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate can undergo oxidation reactions, particularly at the isopropyl ester group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced at the carbamate group to yield secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the carbamate nitrogen.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Secondary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a model compound for studying the metabolism of carbamates.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could be modified to produce derivatives with therapeutic properties, such as enzyme inhibitors or receptor antagonists.
Industry
Industrially, this compound can be used in the production of polymers and other materials where specific chemical functionalities are required.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidine ring may interact with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-aminopiperidine-1-carboxylate: Lacks the dimethylcarbamoyl group, leading to different reactivity and biological activity.
Propan-2-yl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate: Similar structure but with a single methyl group on the carbamate, affecting its steric and electronic properties.
Propan-2-yl 4-[(ethylcarbamoyl)amino]piperidine-1-carboxylate: Contains an ethyl group instead of dimethyl, altering its solubility and reactivity.
Uniqueness
Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is unique due to the presence of the dimethylcarbamoyl group, which provides specific steric and electronic characteristics that influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-9(2)18-12(17)15-7-5-10(6-8-15)13-11(16)14(3)4/h9-10H,5-8H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOIHVNZXRWIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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